molecular formula C11H14INO4S B14274192 N-t-Butoxycarbonyl-4-iodobenzenesulphonamide CAS No. 154377-75-0

N-t-Butoxycarbonyl-4-iodobenzenesulphonamide

Cat. No.: B14274192
CAS No.: 154377-75-0
M. Wt: 383.20 g/mol
InChI Key: SAQUDYJOOPIKFF-UHFFFAOYSA-N
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Description

N-t-Butoxycarbonyl-4-iodobenzenesulphonamide is a chemical compound that belongs to the class of sulphonamides. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the nitrogen atom and an iodine atom attached to the benzene ring. This compound is primarily used in organic synthesis, particularly in the protection of amine groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-t-Butoxycarbonyl-4-iodobenzenesulphonamide typically involves the reaction of 4-iodobenzenesulphonamide with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent like acetonitrile or tetrahydrofuran (THF) at ambient temperature .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-t-Butoxycarbonyl-4-iodobenzenesulphonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzenesulphonamides.

    Deprotection Reactions: The major product is 4-iodobenzenesulphonamide after the removal of the Boc group.

Scientific Research Applications

N-t-Butoxycarbonyl-4-iodobenzenesulphonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-t-Butoxycarbonyl-4-iodobenzenesulphonamide primarily involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions.

Comparison with Similar Compounds

  • N-t-Butoxycarbonyl-4-iodoaniline
  • N-t-Butoxycarbonyl-4-iodophenol
  • N-t-Butoxycarbonyl-4-iodobenzoic acid

Comparison: N-t-Butoxycarbonyl-4-iodobenzenesulphonamide is unique due to the presence of both the Boc protecting group and the iodine atom. This combination allows for selective protection of the amine group and versatile reactivity of the iodine atom. Similar compounds may lack either the Boc group or the iodine atom, limiting their utility in certain synthetic applications .

Properties

CAS No.

154377-75-0

Molecular Formula

C11H14INO4S

Molecular Weight

383.20 g/mol

IUPAC Name

tert-butyl N-(4-iodophenyl)sulfonylcarbamate

InChI

InChI=1S/C11H14INO4S/c1-11(2,3)17-10(14)13-18(15,16)9-6-4-8(12)5-7-9/h4-7H,1-3H3,(H,13,14)

InChI Key

SAQUDYJOOPIKFF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NS(=O)(=O)C1=CC=C(C=C1)I

Origin of Product

United States

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